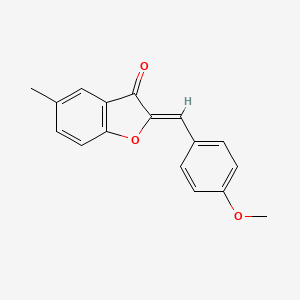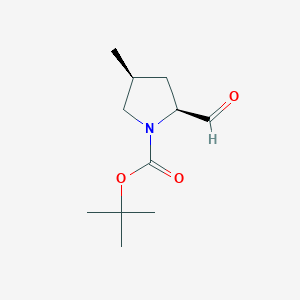
Emlenoflast
Übersicht
Beschreibung
Emlenoflast ist eine synthetische organische Verbindung, die als selektiver Inhibitor des NLRP3-Inflammasoms bekannt ist. Es wurde von Inflazome entwickelt und später im Jahr 2020 von Roche übernommen. Diese Verbindung zeichnet sich durch ihre Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was sie zu einem potenziellen Kandidaten für die Behandlung von neuroinflammatorischen Erkrankungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Sulfonylharnstoffstruktur beinhalten. Die wichtigsten Schritte umfassen die Reaktion einer Hexahydro-s-indacenylverbindung mit einem Propan-2-ylpyrazol-3-sulfonylharnstoff unter kontrollierten Bedingungen. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifischen Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Synthesewegs, um die Verbindung in größeren Mengen zu produzieren. Dieser Prozess erfordert strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Geräte und Techniken, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), ist unerlässlich, um den Produktionsprozess zu überwachen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Sulfonylharnstoffchemie und ihrer Reaktivität verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation des NLRP3-Inflammasoms, das an verschiedenen entzündlichen Erkrankungen beteiligt ist.
Medizin: Als potenzieller Therapeutikum für neuroinflammatorische Erkrankungen wie Alzheimer und Parkinson untersucht.
Industrie: Wird bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt und als Referenzverbindung in der pharmazeutischen Forschung verwendet
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das NLRP3-Inflammasom hemmt, einen Multiproteinkomplex, der an der angeborenen Immunantwort beteiligt ist. Die Verbindung bindet an das NLRP3-Protein und verhindert dessen Aktivierung und die anschließende Produktion von proinflammatorischen Zytokinen wie Interleukin-1β und Interleukin-18. Diese Hemmung reduziert die Entzündung und den Zelltod, der mit verschiedenen entzündlichen Erkrankungen verbunden ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Emlenoflast is synthesized through a series of chemical reactions involving the formation of a sulfonylurea structure. The key steps include the reaction of a hexahydro-s-indacenyl compound with a propan-2-ylpyrazole-3-sulfonylurea under controlled conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Emlenoflast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Emlenoflast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sulfonylurea chemistry and its reactivity.
Biology: Investigated for its role in modulating the NLRP3 inflammasome, which is involved in various inflammatory diseases.
Medicine: Explored as a potential therapeutic agent for neuroinflammatory conditions such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Emlenoflast exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. The compound binds to the NLRP3 protein, preventing its activation and subsequent production of proinflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and cell death associated with various inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MCC950: Ein weiterer NLRP3-Inflammasom-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Selnoflast: Ein potenter NLRP3-Inhibitor, der zur Behandlung von Colitis ulcerosa eingesetzt wird.
NLRP3-IN-17: Ein selektiver Inhibitor des NLRP3-Inflammasoms mit Anwendungen bei chronisch-entzündlichen Erkrankungen
Einzigartigkeit von Emlenoflast
This compound ist einzigartig, da es die Blut-Hirn-Schranke überwinden kann, was es besonders wertvoll für die Behandlung von neuroinflammatorischen Erkrankungen macht. Seine hohe Selektivität und Potenz als NLRP3-Inhibitor unterscheiden es auch von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-(1-propan-2-ylpyrazol-3-yl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18/h9-12H,3-8H2,1-2H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOUOUSKXWSTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1995067-59-8 | |
| Record name | Inzomelid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995067598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMLENOFLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4RYG0M76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)
![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)




![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)


![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)


![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)

